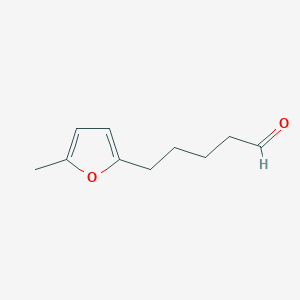
5-(5-Methylfuran-2-yl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methylfuran-2-yl)pentanal is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 5-position and a pentanal chain at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable aldehyde under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of silica-supported cobalt nanoparticles has been reported to facilitate the reductive amination, hydrogenation, and hydrodeoxygenation of 5-methylfurfural, leading to the formation of various furan derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methylfuran-2-yl)pentanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-(5-Methylfuran-2-yl)pentanoic acid, while reduction can produce 5-(5-Methylfuran-2-yl)pentanol .
Aplicaciones Científicas De Investigación
5-(5-Methylfuran-2-yl)pentanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-(5-Methylfuran-2-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the aldehyde group is typically the site of reactivity, undergoing transformation to various oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylfurfural: A precursor to 5-(5-Methylfuran-2-yl)pentanal, it shares the furan ring structure but lacks the pentanal chain.
5-(5-Methylfuran-2-yl)methanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
65868-99-7 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-(5-methylfuran-2-yl)pentanal |
InChI |
InChI=1S/C10H14O2/c1-9-6-7-10(12-9)5-3-2-4-8-11/h6-8H,2-5H2,1H3 |
Clave InChI |
WYPMHOTVLCEWGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




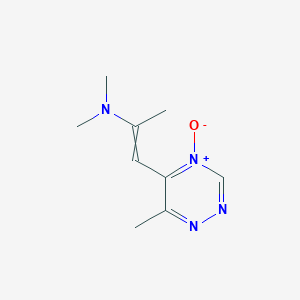
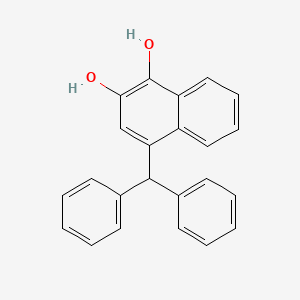
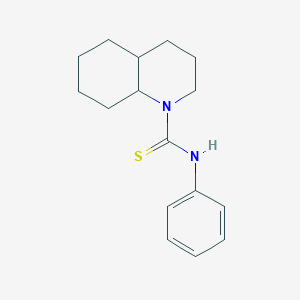
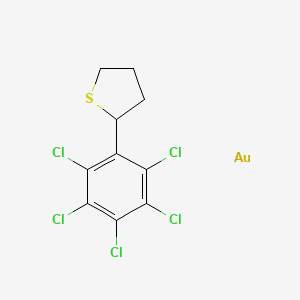
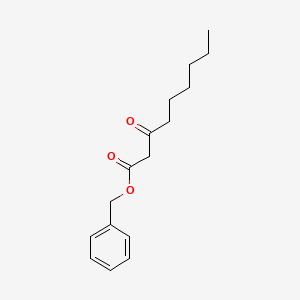
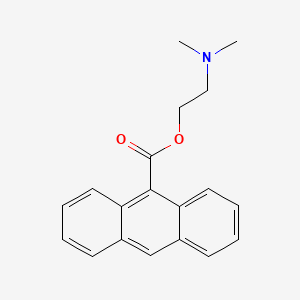

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
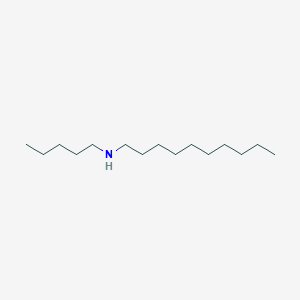
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
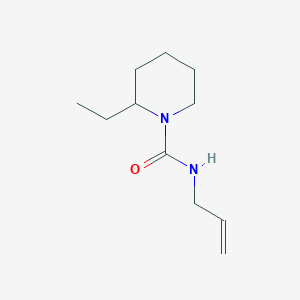
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
